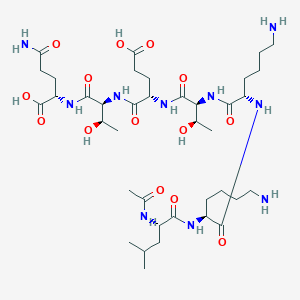
NP 396
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of NP 396 is C50H71N13O14 . This indicates that it is composed of 50 carbon atoms, 71 hydrogen atoms, 13 nitrogen atoms, and 14 oxygen atoms. The sequence of NP 396 is FQPQNGQFI, which corresponds to the amino acids Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile .科学的研究の応用
Nanoparticle Synthesis and Characteristics
Nanoparticle (NP) technology is at the forefront of modern nanotechnology, focusing on methods of NP synthesis and analyzing their characteristics. Engineered NPs have opened avenues in various fields such as healthcare, food and feed, cosmetics, biomedical science, energy science, and drug-gene delivery. The ability to engineer water-soluble NPs has led to their use in basic and applied biomedical research. However, the high toxicity of NPs for living organisms is a significant limiting factor in their in-vivo applications. Studies on toxic effects of NPs aim at identifying the targets and mechanisms of their harmful effects, carried out in cell culture and animal models (Sukhanova et al., 2018).
Biomedical Applications
The field of NP technology has seen immense interest in bioimaging and biosensing research. It has demonstrated capabilities in obtaining sensitive data non-invasively, holding promise for early-stage cancer diagnosis, stem cell tracking, drug delivery, pathogen detection, and gene delivery. The development of silica-based multimodal/multifunctional NPs for bioimaging applications and silica NPs for biosensing applications are significant advancements in this field. The process involves design, synthesis, surface modification, and bioconjugation, each step being critical to the overall performance of NPs (Tallury et al., 2008).
Plant-derived Nanostructures
Plants offer a cost-effective, sustainable, and renewable platform for the production of natural NPs. Plant-derived nanostructures and NPs have functional applications in multiple disciplines, such as healthcare, biomedical science, and agriculture. This has necessitated an understanding of plants as ideal sources for the production of useful nanostructures and NPs with functions in various fields (Mohammadinejad et al., 2016).
Drug Delivery and Gene Expression
In the context of drug delivery and gene expression, biodegradable SN-38 loaded NPs have been developed with various surface properties. The study aimed to compare the biological performance of these NPs, focusing on nano-bio interactions, cell internalization, gene expression, and biodistribution studies. The findings from these studies can shape the potential of designed nanocarriers for therapeutic applications (Dimchevska et al., 2017).
特性
CAS番号 |
158475-79-7 |
|---|---|
分子式 |
C₅₀H₇₁N₁₃O₁₄ |
分子量 |
1078.18 |
配列 |
One Letter Code: FQPQNGQFI |
同義語 |
NP 396 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









